molecular formula C11H9BrO2S B13555835 Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate

Methyl 7-bromo-6-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B13555835
M. Wt: 285.16 g/mol
InChI Key: RIQOUQPMUJAEEJ-UHFFFAOYSA-N
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Description

Methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate typically involves the bromination of 6-methyl-1-benzothiophene-2-carboxylate followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The esterification step can be achieved using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of 7-amino-6-methyl-1-benzothiophene-2-carboxylate.

    Oxidation: Formation of 7-bromo-6-methyl-1-benzothiophene-2-sulfoxide.

    Reduction: Formation of 7-bromo-6-methyl-1-benzothiophene-2-methanol.

Mechanism of Action

The mechanism of action of methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes . Further research is needed to elucidate its exact mechanism of action.

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 7-bromo-6-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-3-4-7-5-8(11(13)14-2)15-10(7)9(6)12/h3-5H,1-2H3

InChI Key

RIQOUQPMUJAEEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(S2)C(=O)OC)Br

Origin of Product

United States

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